N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group and linked via a sulfanyl bridge to an N-(4-chlorophenyl)acetamide moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves S-alkylation of oxadiazole thiones with chloroacetamide derivatives, a method widely employed for analogous compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)18-13(21)9-23-15-20-19-14(22-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHFXMRXMWBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds similar to N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit antiproliferative effects against various cancer cell lines. The mechanism is often associated with the modulation of specific enzyme activities involved in cell growth and apoptosis pathways. For instance, research has focused on how these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement.
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent. Its structural components may interact with microbial cell membranes or inhibit key metabolic pathways essential for bacterial survival. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting its utility in developing new antimicrobial therapies.
-
Anti-inflammatory Effects
- This compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of the immune response is beneficial.
Case Study 1: Anticancer Mechanism
A study investigated the effects of a related oxadiazole derivative on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of the intrinsic apoptotic pathway. Flow cytometry analysis showed increased levels of activated caspases and Annexin V staining, confirming the apoptotic effect.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial properties that could lead to new treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide” would depend on its specific application. Generally, compounds with similar structures may exert their effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Interfering with cellular functions, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a pyridine moiety, and an oxadiazole ring. Its molecular formula is C14H12ClN3O2S, with a molecular weight of approximately 301.78 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O2S |
| Molecular Weight | 301.78 g/mol |
| LogP | 3.5888 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,3,4-thiadiazole have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and inhibition of the ERK1/2 signaling pathway .
Case Study: Cytotoxicity against A549 Cells
In a study examining the cytotoxic effects of related compounds:
- Compound Y205-1173 demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- The mechanism involved cell cycle arrest at the G1 phase and subsequent induction of apoptosis.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties . Research has shown that derivatives with oxadiazole rings possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Summary of Antimicrobial Studies
A review of literature indicates:
- Compounds with similar structures inhibited Staphylococcus aureus and Escherichia coli effectively.
- The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : Compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and bacterial survival.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been documented.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole core and subsequent sulfanyl acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for heterocycle formation .
- Temperature control : Reactions often proceed at 80–100°C for oxadiazole ring closure, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Example protocol:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Hydrazide + CS₂, reflux in ethanol | 65–70% | 90% |
| Sulfanyl coupling | K₂CO₃, DMF, 80°C | 75–80% | 95% |
Q. Which spectroscopic and chromatographic methods confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm; chlorophenyl C-Cl coupling in ¹³C) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.8) .
Advanced Research Questions
Q. How does the crystal structure influence reactivity and biological interactions?
X-ray crystallography reveals:
- Conformation : The pyridin-3-yl and oxadiazole rings adopt a near-planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen bonding : Sulfanyl and acetamide groups form H-bonds with biological targets (e.g., kinase ATP-binding pockets) .
| Parameter | Value |
|---|---|
| Space group | P21/c (monoclinic) |
| Unit cell (Å) | a=18.220, b=8.118, c=19.628 |
| β angle | 108.76° |
| Z | 8 |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., anticancer assays) arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays) .
- Cell line specificity : Activity against MCF-7 (breast cancer) vs. A549 (lung cancer) correlates with differential expression of target proteins .
- Compound stability : Pre-test stability in DMSO/PBS to rule out degradation artifacts .
Methodological Challenges and Solutions
Q. How are SAR studies designed to optimize bioactivity?
Structure-Activity Relationship (SAR) strategies include:
- Substituent variation : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) enhances enzyme inhibition .
- Scaffold hopping : Testing 1,2,4-triazole analogs to compare oxadiazole’s role in target binding .
Q. What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
